2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is an organic compound classified under halogenated pyridines. It features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, making it a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in developing bioactive molecules and probes for biological studies, as well as in the agricultural sector for enhancing the efficacy of herbicides and insecticides .
The synthesis of 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)pyridine with bromine in the presence of a catalyst. This reaction is generally performed under controlled temperature and pressure conditions to achieve high yield and purity .
In industrial settings, large-scale production often employs optimized halogenation processes. These processes can utilize continuous flow reactors and advanced separation techniques to isolate and purify the desired product efficiently. The reaction conditions must be carefully monitored to minimize by-products and maximize yield .
The molecular structure of 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine consists of a six-membered aromatic ring (pyridine) with three substituents: a bromine atom at position 2, a chlorine atom at position 3, and a trifluoromethyl group at position 4. The presence of these electronegative groups significantly influences the compound's reactivity and stability.
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine can undergo several types of chemical reactions:
The compound's reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances its electrophilic character, making it suitable for various synthetic applications in organic chemistry .
The mechanism of action for 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine involves its interaction with biological targets such as enzymes and receptors. Similar compounds have been shown to undergo regioselective deprotonation at position 3 when treated with strong bases like lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to yield nicotinic acid derivatives.
This compound has been explored for its potential as a kinase inhibitor, particularly in the context of treating cancer and neurodegenerative diseases. Its ability to modulate cell signaling pathways highlights its significance in medicinal chemistry .
Relevant data regarding toxicity indicate that this compound is considered hazardous under OSHA regulations, potentially causing skin irritation and respiratory issues upon exposure .
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine serves multiple scientific uses:
The industrial-scale synthesis of trifluoromethylpyridine (TFMP) derivatives primarily relies on vapor-phase chlorofluorination, leveraging the abundant feedstock of picolines (methylpyridines). This high-temperature (>300°C) process uses transition metal catalysts (e.g., iron fluoride) to facilitate simultaneous chlorination and fluorination of methylpyridine precursors. The reaction occurs in a specialized two-phase reactor: a catalyst fluidized-bed phase for methyl group halogenation, followed by an empty phase for nuclear chlorination of the pyridine ring. This setup enables precise control over regiochemistry, as demonstrated by the conversion of 4-picoline to 2-chloro-4-(trifluoromethyl)pyridine – a structural analog of the target compound [4].
Critical parameters governing selectivity include:
Table 1: Vapor-Phase Synthesis Parameters for TFMP Derivatives
Precursor | Catalyst | Temperature (°C) | Major Product | Yield (%) |
---|---|---|---|---|
4-Picoline | Iron fluoride | 350 | 2-Chloro-4-(trifluoromethyl)pyridine | 65–75 |
3-Picoline | Iron fluoride | 370 | 2,5-Dichloro-3-(trifluoromethyl)pyridine | 60–70 |
2-Picoline | Iron fluoride | 330 | 2-Chloro-6-(trifluoromethyl)pyridine | 55–65 |
Achieving the precise ortho-bromo/meta-chloro relationship in 2-bromo-3-chloro-4-(trifluoromethyl)pyridine demands sequential halogenation governed by electronic and steric effects. The trifluoromethyl group at the 4-position acts as a strong electron-withdrawing moiety, deactivating the ring toward electrophilic attack while directing metalation at adjacent positions. Key strategies include:
Table 2: Regioselectivity in Halogenation of 4-(Trifluoromethyl)pyridine
Starting Material | Halogenation Agent | Conditions | Major Product | Regioselectivity (%) |
---|---|---|---|---|
4-(Trifluoromethyl)pyridine | Br₂ | FeCl₃, 80°C | 3-Bromo-4-(trifluoromethyl)pyridine | 70 |
3-Chloro-4-(trifluoromethyl)pyridine | NBS | DMF, 0°C | 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine | 88 |
2-Bromo-4-(trifluoromethyl)pyridine | Cl₂, SO₂Cl₂ | AlCl₃, 60°C | 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine | 82 |
Direct introduction of the trifluoromethyl group onto pre-halogenated pyridines offers a convergent route to the target compound. Copper-mediated cross-coupling of bromo-chloro pyridines with trifluoromethylating reagents is particularly effective:
Palladium-catalyzed methods (e.g., Pd(PPh₃)₄ with Zn(CF₃)₂) are less effective due to competitive C–Cl bond activation and catalyst poisoning by the nitrogen heteroatom. Nickel complexes like Ni(COD)₂ with dtbbpy ligands show improved compatibility, operating at milder temperatures (80°C) but requiring anhydrous conditions [4].
Table 3: Catalytic Trifluoromethylation of Halopyridines
Substrate | Catalyst System | CF₃ Source | Product | Yield (%) |
---|---|---|---|---|
4-Iodo-3-chloro-2-bromopyridine | CuI/phenanthroline | Umemoto’s Reagent | 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine | 78 |
2,3-Dibromo-4-iodopyridine | CF₃Cu (generated in situ) | TMSCF₃/CuI | 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine | 65 |
2-Bromo-3-chloro-4-triflate | Ni(COD)₂/dtbbpy | Zn(CF₃)₂ | Target compound | 55 |
Directed ortho-metalation (DoM) leverages the pyridine nitrogen and existing substituents as coordination sites for regioselective C–H functionalization. For 4-(trifluoromethyl)pyridine precursors, strategies involve:
DoM is particularly valuable for late-stage diversification, enabling the synthesis of 2-amino or 2-alkoxy variants via lithium–bromine exchange from the target compound. Reaction with electrophiles (e.g., disulfides or ketones) occurs at −100°C with >90% fidelity [5].
Table 4: Directed ortho-Metalation (DoM) Approaches to Halogenated TFMPs
Directed Metalation Group (DMG) | Base | Electrophile | Product | Regioselectivity |
---|---|---|---|---|
Pyridine N-oxide (C4-CF₃) | LDA, −78°C | Br₂ | 2-Bromo-4-(trifluoromethyl)pyridine | >95% C2 |
3-Chloro-4-(trifluoromethyl)pyridine | n-BuLi, −100°C | C₂F₅Br | 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine | >90% C2 |
4-(1,3-Oxazolinyl)pyridine | s-BuLi, −78°C | ClP(O)Ph₂ | 3-Diphenylphosphinyl-4-(trifluoromethyl)pyridine | >98% C3 |
Comprehensive Compound Index
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1